

# Technical Support Center: Fluoroestradiol F-18 (FES) PET Imaging

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## Compound of Interest

Compound Name: Fluoroestradiol F-18

Cat. No.: B1248494

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Fluoroestradiol F-18 (FES)** PET imaging. The following information addresses specific issues related to the impact of concurrent medications on FES uptake.

## Frequently Asked Questions (FAQs)

Q1: Which medications are known to significantly interfere with 18F-FES uptake?

A1: Systemic endocrine therapies that act as Estrogen Receptor (ER) modulators or down-regulators can significantly reduce the uptake of 18F-FES by blocking the ER.<sup>[1]</sup> Key medications in these classes include:

- Selective Estrogen Receptor Modulators (SERMs): Tamoxifen is a primary example. It competes with estradiol for binding to the ER, thereby inhibiting FES uptake.<sup>[2][3]</sup>
- Selective Estrogen Receptor Downregulators (SERDs): Fulvestrant falls into this category. It not only blocks the ER but also promotes its degradation, leading to reduced FES binding.<sup>[2][3]</sup>

Aromatase inhibitors (AIs) work by lowering the overall estrogen concentration in the body and generally do not have a significant direct impact on the tumor's ability to bind FES.<sup>[2][4]</sup> Therefore, patients can typically undergo FES PET imaging while receiving AIs.<sup>[3][5]</sup>

Q2: Are there recommended washout periods for medications that interfere with FES uptake?

A2: Yes, to ensure accurate FES PET imaging results, it is crucial to adhere to recommended washout periods for ER-blocking agents. The current recommendations are:

- Tamoxifen: A washout period of at least 8 weeks is recommended.[3] Some studies have suggested that a withdrawal of at least two months is sufficient to prevent effects on FES SUV.[6]
- Fulvestrant: A longer washout period of 28 weeks is recommended due to its prolonged ER blockade.[1][3][7]

It is important to note that not delaying indicated therapy to administer an FES PET scan is a key consideration.[1]

Q3: Can chemotherapy affect 18F-FES uptake?

A3: The direct impact of chemotherapy on FES uptake is less well-defined than that of endocrine therapies. However, in patients with heterogeneous ER expression (a mix of ER-positive and ER-negative lesions), chemotherapy has been shown to have better efficacy than endocrine therapy.[8] One study integrated 18F-FES PET-CT with neoadjuvant chemotherapy and fulvestrant, suggesting FES PET could be a tool to predict the effectiveness of such combination therapies.[9]

Q4: Do circulating estrogen levels or other biological factors influence FES uptake?

A4: While it has been hypothesized that high levels of circulating estrogens in pre-menopausal patients might compete with FES and decrease its uptake, studies have shown that pre-menopausal estradiol levels do not appear to significantly interfere with FES uptake.[10] However, Sex Hormone-Binding Globulin (SHBG) has been found to be inversely associated with FES Standardized Uptake Value (SUV), meaning higher SHBG levels can be associated with lower FES uptake.[10]

## Troubleshooting Guide

Issue: Lower-than-expected FES uptake in a known ER-positive tumor.

Potential Cause	Troubleshooting Steps
Concurrent or Recent Use of ER-Blocking Agents	- Verify the patient's medication history, specifically for the use of tamoxifen or fulvestrant.[2][3]- Ensure that the recommended washout periods of 8 weeks for tamoxifen and 28 weeks for fulvestrant have been observed.[1][3][7]
High Levels of Sex Hormone-Binding Globulin (SHBG)	- Review the patient's clinical data for SHBG levels, as elevated levels can be associated with decreased FES uptake.[10]
Heterogeneous ER Expression	- Consider the possibility of ER heterogeneity within the tumor or between different metastatic sites.[8] An FES PET scan can help visualize this heterogeneity.[8]

Issue: Unexpectedly high FES uptake.

Potential Cause	Troubleshooting Steps
Physiological Uptake	- Be aware of normal physiological FES distribution. The liver, gallbladder, and urinary bladder are organs with the highest physiological uptake.[1][11]
Inflammatory Processes	- While less common with FES compared to FDG, some inflammatory processes can potentially show uptake. Correlate with anatomical imaging (CT or MRI).

## Quantitative Data Summary

The following table summarizes the impact of different endocrine therapies on <sup>18</sup>F-FES uptake as measured by the percentage change in Standardized Uptake Value (SUV).

Therapy Class	Medication Examples	Average % Decline in Tumor FES SUV	Reference
ER Blockers (SERMs & SERDs)	Tamoxifen, Fulvestrant	54%	<a href="#">[2]</a> <a href="#">[4]</a>
Aromatase Inhibitors (AIs)	Letrozole, Anastrozole, Exemestane	< 15%	<a href="#">[2]</a> <a href="#">[4]</a>

A study comparing tamoxifen and fulvestrant found that tamoxifen led to a more complete blockade of tumor FES uptake ( $\text{SUV} \leq 1.5$ ) in 5 out of 5 patients, compared to 4 out of 11 patients treated with fulvestrant.[\[2\]](#)

## Experimental Protocols

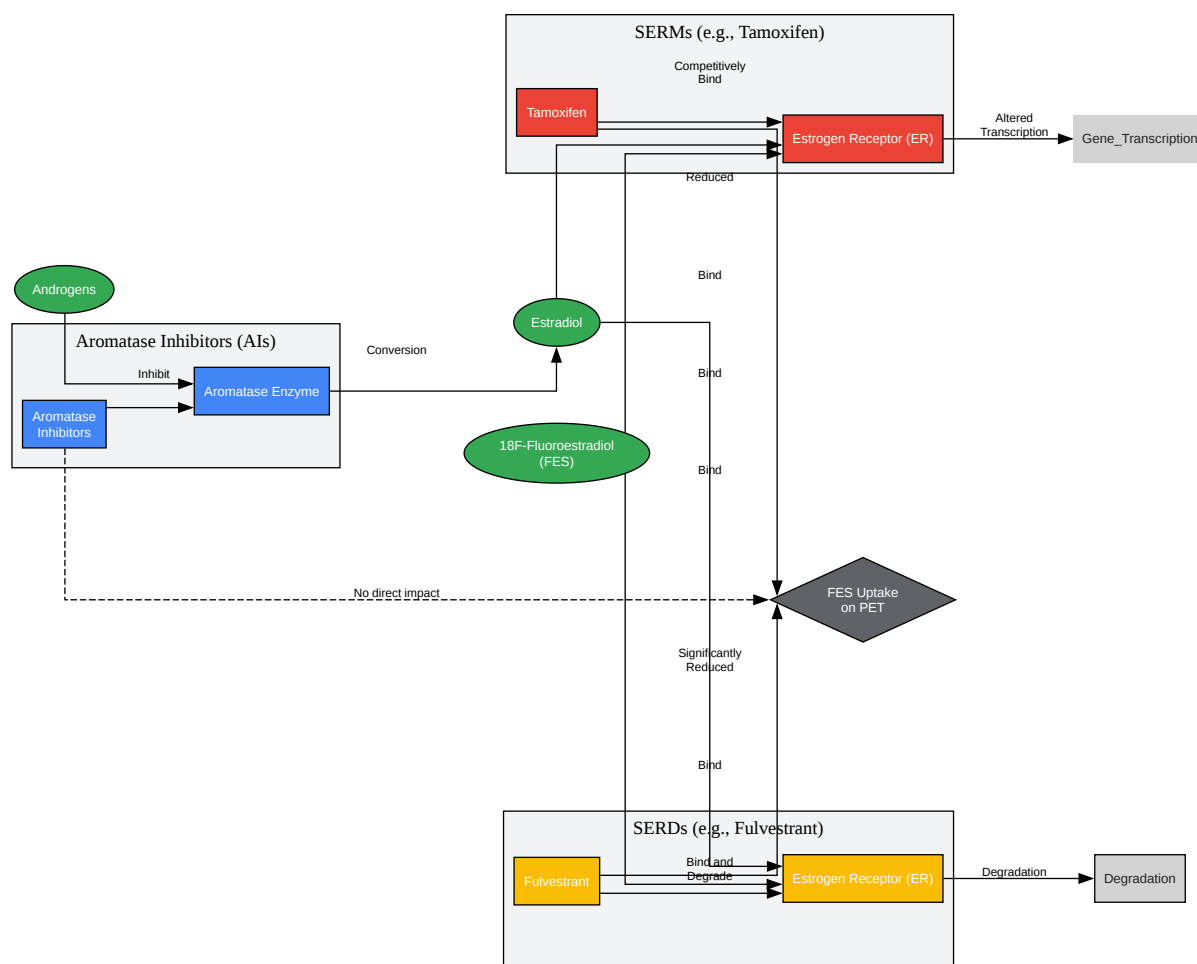
### Representative Protocol for $^{18}\text{F}$ -FES PET/CT Imaging

This protocol is a generalized summary based on common practices described in the literature.

- Patient Selection and Preparation:
  - Confirm the patient has a history of ER-positive breast cancer.
  - Review the patient's current and prior medications, paying close attention to ER-blocking agents.[\[11\]](#)
  - Ensure adherence to the required washout periods for tamoxifen (8 weeks) and fulvestrant (28 weeks).[\[1\]](#)[\[3\]](#)[\[7\]](#)
  - No specific fasting or exercise restrictions are required for FES PET, unlike FDG PET.[\[5\]](#)  
[\[12\]](#) The patient should be well-hydrated.[\[1\]](#)
- Radiotracer Administration:
  - The recommended dose of  $^{18}\text{F}$ -FES is 222 MBq (6 mCi), with an acceptable range of 111–222 MBq (3–6 mCi).[\[1\]](#)

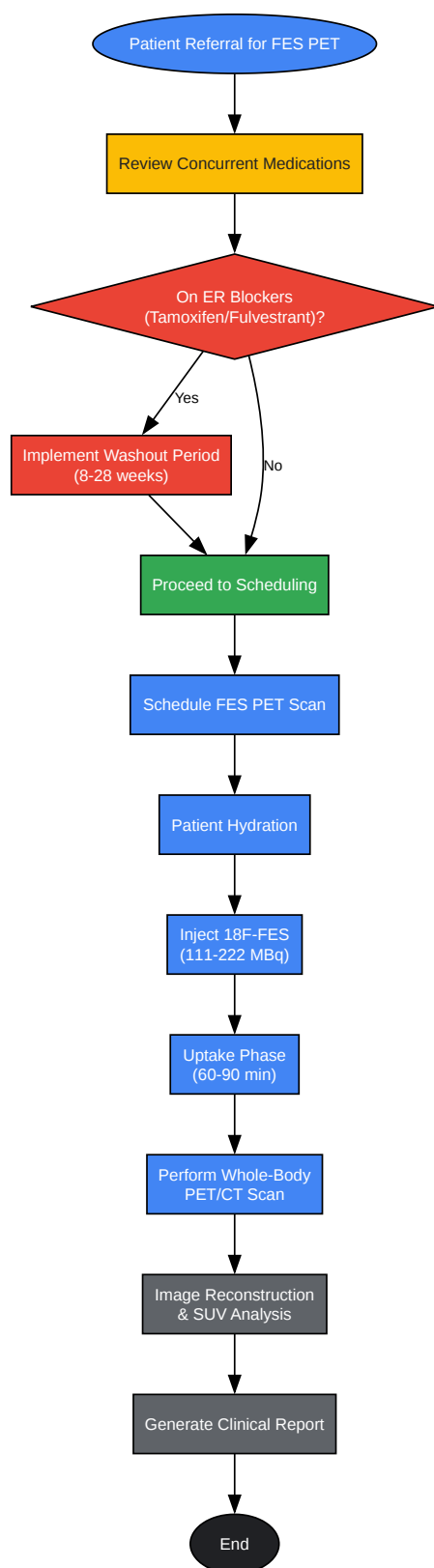
- Administer the dose via intravenous injection over 1-2 minutes, followed by a saline flush.  
[\[1\]](#)[\[5\]](#)
- Imaging:
  - Imaging is typically performed 60-90 minutes after radiotracer injection.
  - Acquire whole-body PET/CT scans.
- Image Analysis:
  - FES uptake is quantified using the Standardized Uptake Value (SUV).
  - An SUVmax > 1.5 is generally considered indicative of ER-positive disease and is associated with a better response to endocrine therapy.[\[2\]](#)

## Visualizations



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Caption: Mechanisms of endocrine therapies and their impact on FES uptake.



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